molecular formula C13H18O2 B018673 rac Ibuprofen-d3 CAS No. 121662-14-4

rac Ibuprofen-d3

Cat. No.: B018673
CAS No.: 121662-14-4
M. Wt: 209.3 g/mol
InChI Key: HEFNNWSXXWATRW-HPRDVNIFSA-N
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Description

Racemic Ibuprofen-d3 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. It is used as an internal standard in various analytical methods, particularly in pharmacokinetic studies. The deuterium atoms replace hydrogen atoms in the ibuprofen molecule, which helps in distinguishing it from the non-deuterated form during mass spectrometry analysis.

Scientific Research Applications

Racemic Ibuprofen-d3 is extensively used in scientific research, particularly in:

    Chemistry: As an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of ibuprofen and its metabolites.

    Biology: In studies investigating the metabolic pathways and pharmacokinetics of ibuprofen.

    Medicine: In clinical research to monitor drug levels in biological samples.

    Industry: In quality control and assurance processes for pharmaceutical products.

Mechanism of Action

Target of Action

Rac Ibuprofen-d3 primarily targets the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain .

Mode of Action

This compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins . The S-enantiomer of ibuprofen, known as dexibuprofen, has been found to be more active in inhibiting prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin-endoperoxide synthase pathway . By inhibiting the COX enzyme, this compound reduces the production of prostaglandins, thereby affecting various downstream effects related to inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzyme and subsequently reducing prostaglandin production, this compound can alleviate symptoms of inflammation and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of ibuprofen in various natural water systems has raised concerns due to its potential adverse effects on humans and aquatic life . Advanced adsorption methods have been developed to remove ibuprofen from water, highlighting the importance of environmental considerations in the use and disposal of this compound .

Biochemical Analysis

Biochemical Properties

Rac Ibuprofen-d3 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary enzymes that this compound interacts with is cyclooxygenase (COX), specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins and alleviating inflammation and pain .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In immune cells, such as macrophages and neutrophils, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response. Additionally, this compound influences cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses. By inhibiting the activation of NF-κB, this compound helps to suppress the expression of inflammatory genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of COX enzymes, which prevents the conversion of arachidonic acid to prostaglandins. This inhibition occurs through the binding of this compound to the active site of COX enzymes, thereby blocking their catalytic activity. Additionally, this compound may also interact with other biomolecules, such as nuclear receptors and transcription factors, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound may lead to changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At higher doses, this compound may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism. The primary pathway of this compound metabolism is glucuronidation, which results in the formation of ibuprofen acylglucuronide. This metabolite is further processed by various enzymes, including UDP-glucuronosyltransferases (UGTs), which play a crucial role in the conjugation and elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as albumin, which facilitate its movement across cell membranes and its distribution to different tissues. The localization and accumulation of this compound within specific tissues can influence its pharmacological effects and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic Ibuprofen-d3 involves the incorporation of deuterium atoms into the ibuprofen molecule. One common method is the catalytic hydrogenation of ibuprofen in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is conducted under high pressure and temperature conditions to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of racemic Ibuprofen-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for analytical applications.

Chemical Reactions Analysis

Types of Reactions

Racemic Ibuprofen-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring in racemic Ibuprofen-d3 can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Dexibuprofen: The single enantiomer of ibuprofen, which has similar anti-inflammatory properties but is more potent.

    Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Ketoprofen: An NSAID with similar uses but different pharmacokinetic properties.

Uniqueness

Racemic Ibuprofen-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical methods. This isotopic labeling allows for precise quantification and differentiation from non-deuterated ibuprofen in complex biological matrices.

Properties

IUPAC Name

3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNNWSXXWATRW-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481299
Record name rac-Ibuprofen-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121662-14-4
Record name rac-Ibuprofen-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121662-14-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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